1-(6-Hydroxy-3-methyl-1-benzofuran-7-yl)ethan-1-one
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Overview
Description
1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves the Claisen–Schmidt condensation of 1-(6-methoxy-1-benzofuran-2-yl)ethanone with aromatic aldehydes in the presence of a base like NaOH .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs high-yield methods such as proton quantum tunneling, which minimizes side reactions and enhances the yield of the desired product . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex benzofuran derivatives.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating oxidative stress pathways or inhibiting specific enzymes involved in tumor growth . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-benzofuran-2-yl)ethanone: Similar in structure but with different substituents, leading to varied biological activities.
2-Benzofurancarboxaldehyde: Another benzofuran derivative with distinct chemical properties and applications.
Uniqueness
1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone is unique due to its specific hydroxyl and methyl substituents, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
CAS No. |
41598-31-6 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1-(6-hydroxy-3-methyl-1-benzofuran-7-yl)ethanone |
InChI |
InChI=1S/C11H10O3/c1-6-5-14-11-8(6)3-4-9(13)10(11)7(2)12/h3-5,13H,1-2H3 |
InChI Key |
LDFAFOGEMOPKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2C(=O)C)O |
Origin of Product |
United States |
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